molecular formula C13H14N2O2S2 B2970344 methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 689771-94-6

methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2970344
CAS No.: 689771-94-6
M. Wt: 294.39
InChI Key: IPHVJTHTNKKORH-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure includes:

  • 3-(3,5-Dimethylphenyl) substituent: Provides steric bulk and electron-donating methyl groups, influencing solubility and intermolecular interactions.
  • 2-Sulfanylidene (thione) group: Contributes to tautomerism and metal-binding capabilities.
  • Methyl carboxylate at position 5: Balances lipophilicity and hydrolytic stability.

The compound’s structural features make it relevant for pharmaceutical and agrochemical research, particularly in targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-7-4-8(2)6-9(5-7)15-11(14)10(12(16)17-3)19-13(15)18/h4-6H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHVJTHTNKKORH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(SC2=S)C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via Friedel-Crafts alkylation, where a dimethylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazoles.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanylidene group can participate in redox reactions, while the amino and dimethylphenyl groups can engage in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

Ethyl 3-(4-Methylphenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate (CAS 478261-54-0)
  • Key differences : Ethyl ester (vs. methyl) and 4-methylphenyl (vs. 3,5-dimethylphenyl).
  • Impact: Ethyl ester: Slower hydrolysis due to increased steric hindrance compared to methyl ester .
Ethyl 3-(4-Chlorophenyl)-4-(Methylsulfanyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxylate (CAS 866136-39-2)
  • Key differences : Chloro substituent (electron-withdrawing) and ethyl ester.
  • Impact :
    • Chlorine : Increases lipophilicity and may enhance electrophilic reactivity for nucleophilic substitution .
    • Electronic effects : Reduces electron density on the thiazole ring, altering redox properties.

Functional Group Modifications

4-Amino-N-(2,6-Dichlorophenyl)-3-Methyl-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxamide (CAS 850827-15-5)
  • Key differences : Carboxamide (vs. carboxylate) and 2,6-dichlorophenyl.
  • Impact: Carboxamide: Enables stronger hydrogen bonding, improving target affinity in biological systems .
3-Allyl-4-Amino-N-(4-Methylphenyl)-2-Thioxo-2,3-Dihydro-1,3-Thiazole-5-Carboxamide
  • Key differences : Allyl group at position 3 (vs. aryl) and carboxamide.
  • Reduced aromaticity: May decrease thermal stability compared to aryl-substituted analogs.

Structural Activity Relationships (SAR)

  • Electron-donating groups (e.g., methyl) : Increase ring electron density, favoring interactions with electrophilic biological targets.
  • Electron-withdrawing groups (e.g., Cl) : Enhance oxidative stability but may reduce nucleophilic substitution rates.
  • Carboxamides vs. Carboxylates : Amides improve target binding via H-bonding but may reduce membrane permeability due to polarity.

Crystallographic and Spectroscopic Insights

  • Hydrogen bonding: The 4-amino and thione groups in the target compound likely form N–H···S and N–H···O interactions, as observed in analogs .
  • Ring puckering: The thiazole ring adopts a non-planar conformation, with puckering parameters influenced by substituent bulk (e.g., 3,5-dimethylphenyl vs. allyl) .

Biological Activity

Methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antimicrobial, antifungal, and anticancer activities, as well as its chemical structure and synthesis methods.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula: C12H14N2OS2
  • Molecular Weight: 270.38 g/mol

The structure features a thiazole ring with an amino group and a sulfanylidene moiety, which are key to its biological activity. The presence of a 3,5-dimethylphenyl group enhances its lipophilicity and may contribute to its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity: Compounds similar to methyl 4-amino-3-(3,5-dimethylphenyl)-2-sulfanylidene have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies indicate that derivatives with halogen substitutions on the phenyl ring significantly enhance antibacterial activity .
  • Antifungal Activity: The compound has been evaluated for its antifungal properties against strains such as Candida albicans and Aspergillus niger. In vitro studies suggest that certain derivatives exhibit potent antifungal effects, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents like fluconazole .

Anticancer Potential

Emerging studies indicate that thiazole derivatives can inhibit tumor growth through various mechanisms:

  • Tyrosine Kinase Inhibition: Some derivatives have been identified as inhibitors of tyrosine kinases, which play crucial roles in cancer cell proliferation and survival. This suggests potential applications in cancer therapy .
  • Cytotoxicity Against Cancer Cell Lines: In vitro testing has shown that specific thiazole compounds can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Studies

Several case studies have explored the biological activity of thiazole derivatives:

  • Study on Antimicrobial Properties: A series of thiazole compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity for certain compounds with MIC values lower than those of conventional antibiotics .
  • Evaluation of Antifungal Activity: A comparative study assessed the efficacy of thiazole derivatives against common fungal pathogens. Compounds exhibiting higher activity than fluconazole were identified, suggesting their potential as alternative antifungal treatments .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalPotent against Candida albicans and Aspergillus niger
AnticancerInhibits tumor cell proliferation via tyrosine kinase inhibition

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